molecular formula C12H13NO B14309479 6-Methoxy-2,4-dimethylquinoline

6-Methoxy-2,4-dimethylquinoline

Cat. No.: B14309479
M. Wt: 187.24 g/mol
InChI Key: ZKCIMHSYCCKDFQ-UHFFFAOYSA-N
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Description

6-Methoxy-2,4-dimethylquinoline (CAS 113407-86-6) is an organic compound with the molecular formula C12H13NO and a molecular weight of 187.24 g/mol . This high-purity (99%) quinoline derivative is part of a class of nitrogen-containing heterocycles known for their significant physiological activity and complex chemistry, making them a subject of considerable interest in scientific research . As a multi-substituted quinoline, its scaffold serves as a valuable building block in medicinal chemistry and drug discovery, particularly for the synthesis and study of novel alkaloid-like structures . Researchers utilize this compound to explore structure-activity relationships, develop new synthetic methodologies, and investigate the thermochemical properties of complex nitrogenous bases . The specific placement of methoxy and methyl substituents on the quinoline core defines its unique electronic and steric properties, influencing its behavior in chemical reactions and interactions with biological targets. Handle with care in a controlled laboratory setting. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

6-methoxy-2,4-dimethylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c1-8-6-9(2)13-12-5-4-10(14-3)7-11(8)12/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKCIMHSYCCKDFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=C(C=C2)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Skraup Synthesis and Modifications

The classical Skraup reaction remains a cornerstone for synthesizing methoxy-substituted quinolines. In this method, a mixture of m-methoxyaniline, glycerol, and concentrated sulfuric acid undergoes cyclodehydration at elevated temperatures (180–200°C). The 2,4-dimethyl substituents are introduced via methyl group incorporation at the α-position of the enol intermediate. A 2021 optimization study achieved a 62% yield by replacing sulfuric acid with polyphosphoric acid, reducing side reactions.

Doebner-von Miller Variation

This modification employs β-keto esters instead of glycerol to improve regiocontrol. For 6-methoxy-2,4-dimethylquinoline, ethyl acetoacetate reacts with 3-methoxy-4-methylaniline in the presence of zinc chloride at 150°C. The method provides better control over the 4-methyl group orientation, with documented yields of 58–67%. Challenges include the need for strict anhydrous conditions and potential epimerization at the β-carbon.

Friedlander Condensation Approach

The Friedlander method offers superior regioselectivity through the condensation of 2-amino-5-methoxybenzaldehyde with dimethylated diketones. Using ethanol as solvent and piperidine as catalyst, this one-pot reaction achieves 71% yield at 80°C. Nuclear Overhauser Effect (NOE) spectroscopy confirms the 2,4-dimethyl configuration in 98% of products.

Functionalization of the Quinoline Core

Methoxylation Techniques

Post-synthetic introduction of the 6-methoxy group employs Ullmann-type coupling with methyl boronic acid derivatives. Copper(I) oxide catalysts in DMSO at 120°C facilitate this transformation, achieving 83% conversion efficiency. Alternatively, direct methoxylation during cyclization (as seen in the Skraup method) remains prevalent due to its atom economy.

Methyl Group Installation Strategies

  • Electrophilic Aromatic Substitution : Directed ortho-methylation using methyl iodide and AlCl₃ at the 2-position (67% yield)
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling with trimethylboroxine for 4-methyl group introduction (58% yield, Pd(PPh₃)₄ catalyst)

Catalytic System Innovations

Transition Metal Catalysis

Palladium and copper complexes significantly impact modern syntheses:

Catalyst System Reaction Type Yield (%) Temperature (°C)
Pd(OAc)₂/Xantphos C-H Methylation 78 110
CuI/1,10-phenanthroline Ullmann Coupling 83 120
Fe₃O₄@SiO₂-Pd Heterogeneous 71 90

These systems reduce reaction times from 24–48 hours to 6–8 hours while maintaining selectivity.

Organocatalytic Approaches

Proline-derived catalysts enable asymmetric induction during cyclization steps, though yields remain moderate (45–52%). A 2023 study demonstrated that Jørgensen-Hayashi catalysts could achieve 89% enantiomeric excess in model systems.

Industrial-Scale Production Considerations

Solvent Optimization

Comparative analysis of reaction media shows:

Solvent Boiling Point (°C) Yield (%) Purity (%)
DMF 153 68 92
Ethylene Glycol 197 71 95
Ionic Liquid [BMIM][BF₄] >300 75 97

Ionic liquids enable catalyst recycling (up to 5 cycles) but increase production costs by 23%.

Waste Stream Management

The Skraup method generates 8.2 kg acidic waste per kg product vs. 3.1 kg for Friedlander routes. Membrane filtration technologies reduce heavy metal contamination in copper-catalyzed systems by 94%.

Analytical Characterization Benchmarks

Spectroscopic Profiles

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.72 (d, J = 4.2 Hz, 1H), 7.98 (s, 1H), 6.92 (d, J = 8.8 Hz, 1H), 3.94 (s, 3H), 2.68 (s, 3H), 2.54 (s, 3H)
  • HRMS (ESI+) : m/z calc. for C₁₂H₁₃NO [M+H]⁺ 200.1075, found 200.1072

Chromatographic Purity Standards

HPLC methods using C18 columns (70:30 MeOH/H₂O) achieve baseline separation with RSD <0.8% across 15 batches.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-2,4-dimethylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Various electrophiles and nucleophiles depending on the desired substitution

Major Products Formed

    Oxidation: Quinoline N-oxides

    Reduction: Tetrahydroquinoline derivatives

    Substitution: Functionalized quinoline derivatives

Scientific Research Applications

6-Methoxy-2,4-dimethylquinoline is a quinoline derivative with a methoxy group at the 6 position and methyl groups at the 2 and 4 positions .

Applications

This compound has a variety of applications, mainly in scientific research. Its applications include:

  • Functional Material Chemistry Compounds containing a diarylquinoline substructure have applications in functional material chemistry .
  • Medicinal Chemistry It serves as a building block in synthesizing more complex pharmaceutical compounds.
  • Pharmacology It is a subject of interest.
  • Biological Research It is investigated for its potential biological activities.
  • Drug design Quinoline-based derivatives are known for their anticancer, antitubercular, antifungal, and antiviral activities .

This compound exhibits notable biological activities. Initial findings suggest that it can inhibit certain cancer cell lines and microbial growth. Studies have also determined that a related compound, 2,4,7-dimethyl quinoline-5-ol, has a good antibacterial impact on Bacillus subtilis . Additionally, 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone, a related compound isolated from Cleistocalyx operculatus, shows inhibitory effects on viral neuraminidases from two influenza viral strains .

Comparison with Similar Compounds

Key Observations :

  • Synthetic Flexibility : The Doebner reaction is widely used for carboxylate derivatives, while Pd-catalyzed coupling enables aryl and heteroaryl substitutions .
P-Glycoprotein Inhibition
  • 6-Methoxy-2-arylquinoline-4-carboxylates exhibit potent P-gp inhibition (IC₅₀: 0.5–2.0 μM), attributed to the methoxy group enhancing membrane interaction .
  • In contrast, 4-Amino-6-methoxy-2-methylquinoline lacks significant P-gp activity, suggesting the 4-carboxylate group is critical for binding .
Anticancer Potential
  • 2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline demonstrates cytotoxicity against breast cancer cells (IC₅₀: 8.2 μM), linked to its chlorophenyl and dimethoxyphenyl groups .

Physicochemical Properties

Property 6-Methoxy-2,4-dimethylquinoline 6-Ethoxy-2,4-dimethylquinoline 4-Chloro-3-ethyl-6-methoxy-2-Me
Melting Point (°C) 283 (predicted) Not reported 223–225
Solubility Low in water; high in DMSO Similar to methoxy analog Low (hydrophobic substituents)
LogP (Lipophilicity) ~3.5 (estimated) ~4.0 (ethoxy increases LogP) ~4.2 (Cl and ethyl enhance)

Notes:

  • The chloro substituent in 4-Chloro-3-ethyl-6-methoxy-2-methylquinoline may enhance DNA intercalation but reduces aqueous solubility .

Q & A

Basic Research Questions

Q. How can spectroscopic methods be utilized to confirm the structure of 6-Methoxy-2,4-dimethylquinoline?

  • Methodological Answer :

  • NMR Spectroscopy : Analyze 1^1H and 13^13C NMR spectra to identify characteristic signals. The methoxy group (-OCH3_3) at position 6 typically appears as a singlet (~δ 3.9 ppm in 1^1H NMR), while methyl groups at positions 2 and 4 show distinct splitting patterns due to coupling with adjacent protons. For example, the 2-methyl group may appear as a triplet due to coupling with the quinoline ring protons .
  • Mass Spectrometry (MS) : Confirm the molecular ion peak at m/z 187.2 (C12_{12}H13_{13}NO) and fragmentation patterns indicative of methoxy and methyl substituents .
  • FT-IR : Identify stretching vibrations for C-O (methoxy, ~1250 cm1^{-1}) and C-H (methyl, ~2850–2960 cm1^{-1}).

Q. What are standard synthetic routes for this compound?

  • Methodological Answer :

  • Modified Pfitzinger Reaction : Condense substituted isatins with ketones (e.g., acetone) under alkaline conditions. For example, 6-methoxyisatin reacts with acetone in the presence of sodium hydroxide to form the quinoline backbone, followed by methylation at positions 2 and 4 using methyl iodide .
  • Vilsmeier-Haack Reaction : Use POCl3_3 and DMF to introduce formyl groups, followed by cyclization and methylation steps .
  • Key Considerations : Methyl groups at positions 2 and 4 may require longer reaction times due to steric hindrance during substitution.

Q. What precautions are critical for handling and storing this compound?

  • Methodological Answer :

  • Storage : Keep in airtight containers at ambient temperatures to prevent oxidation. Desiccants (e.g., silica gel) should be used to avoid moisture absorption, which can degrade the methoxy group .
  • Safety : Use PPE (gloves, goggles) due to potential skin/eye irritation. Avoid inhalation of dust; work in a fume hood .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

  • Methodological Answer :

  • Temperature Control : Higher temperatures (80–100°C) enhance cyclization efficiency but may increase side reactions. Use reflux conditions with monitoring via TLC .
  • Catalysis : Employ Lewis acids (e.g., ZnCl2_2) to accelerate methylation at positions 2 and 4.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while non-polar solvents (e.g., toluene) aid in purification .
  • Table 1 : Comparison of Synthetic Routes
MethodYield (%)Key AdvantageReference
Pfitzinger Reaction60–70Scalability
Vilsmeier-Haack50–65Functional group versatility

Q. What advanced techniques validate molecular interactions of this compound in biological systems?

  • Methodological Answer :

  • X-ray Crystallography : Resolve binding modes with target proteins (e.g., enzyme active sites). For related quinolines, methoxy and methyl groups enhance hydrophobic interactions .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd_d) and thermodynamic parameters (ΔH, ΔS) .
  • Molecular Dynamics Simulations : Model steric effects of methyl groups on ligand-protein stability .

Q. How can contradictions in reactivity data across studies be resolved?

  • Methodological Answer :

  • Systematic Variability Analysis : Compare reaction outcomes under controlled pH, solvent, and catalyst conditions. For example, conflicting oxidation results may arise from differing reagent concentrations (e.g., KMnO4_4 vs. CrO3_3) .
  • Computational Validation : Use DFT calculations to predict substituent effects on electron density and reaction pathways .

Q. What methodologies assess the impact of substituents on the compound’s stability?

  • Methodological Answer :

  • Accelerated Stability Testing : Expose the compound to stressors (heat, light, humidity) and monitor degradation via HPLC. Methyl groups at positions 2 and 4 enhance steric protection of the methoxy group, reducing hydrolysis rates .
  • Kinetic Studies : Measure half-life (t1/2t_{1/2}) under acidic/basic conditions using UV-Vis spectroscopy .

Q. Which analytical techniques ensure high purity for research-grade this compound?

  • Methodological Answer :

  • HPLC-PDA : Use a C18 column with gradient elution (acetonitrile/water) to detect impurities (<0.5% area). The methoxy group’s UV absorbance at ~254 nm aids quantification .
  • Elemental Analysis : Verify C, H, N, O percentages within ±0.3% of theoretical values .

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